1-Ethynyl-4-iodobenzene
Overview
Description
1-Ethynyl-4-iodobenzene is a chemical compound that is part of the ethynylbenzene family, characterized by the presence of an ethynyl group (-C≡CH) attached to a benzene ring. While the provided papers do not directly discuss 1-ethynyl-4-iodobenzene, they do provide insights into the properties and reactions of related ethynylbenzene derivatives, which can be extrapolated to understand the behavior of 1-ethynyl-4-iodobenzene.
Synthesis Analysis
The synthesis of ethynylbenzene derivatives can be achieved through various methods, including palladium-catalyzed cross-coupling reactions as seen in the synthesis of chromone and 4(1H)-quinolinone from iodobenzene derivatives . The use of palladium catalysis is a common strategy for forming carbon-carbon bonds, which is likely applicable to the synthesis of 1-ethynyl-4-iodobenzene.
Molecular Structure Analysis
The molecular structure of ethynylbenzene derivatives can be quite diverse, as seen in the crystal structures of para-substituted ethynylbenzenes . These structures often involve intermolecular interactions such as hydrogen bonding and π interactions, which can influence the packing and stability of the crystals. For 1-ethynyl-4-iodobenzene, the presence of the iodine atom would likely have a significant impact on its molecular structure due to its size and ability to participate in halogen bonding.
Chemical Reactions Analysis
Ethynylbenzene derivatives can undergo a variety of chemical reactions. For instance, the thermolysis of diethynyl compounds can lead to the formation of dehydrobenzene intermediates, which can further react to form various products . Additionally, ethynyl groups can participate in coupling reactions to form more complex structures, as seen in the synthesis of organoplatinum dendrimers . These reactions highlight the reactivity of the ethynyl group, which would also be relevant for 1-ethynyl-4-iodobenzene.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethynylbenzene derivatives can be influenced by their molecular structure. For example, the photophysics of 1,4-diethynylbenzenes can be affected by aggregation and planarization, as observed in the study of their absorption and emission spectra in solution and in crystals . The presence of substituents such as iodine in 1-ethynyl-4-iodobenzene would likely affect its physical properties, such as solubility and melting point, as well as its chemical properties, including reactivity and spectral characteristics.
Scientific Research Applications
Synthesis and Polymerization
1-Ethynyl-4-iodobenzene serves as a pivotal intermediate in the synthesis of specialized polymers and oligomers. It is utilized in the chain growth polycondensation process to create oligo(p-phenyleneethynylene)s with low polydispersity, enabling the synthesis of oligomers with desired molecular weights and narrow molecular weight distributions. This application is significant for preparing defectless poly(p-phenyleneethynylene)s with required molecular weights, showcasing its utility in developing advanced materials with precise properties (Kovalev et al., 2005).
Organic Synthesis
The compound is integral to organic synthesis methods, including the Sonogashira coupling reaction. It has been used to synthesize ethynylated biaryls and asymmetric diethynylated benzene derivatives through sequential Sonogashira and Suzuki couplings in water. This method demonstrates the versatility of 1-Ethynyl-4-iodobenzene in facilitating the construction of complex organic molecules, which can have implications for materials science and pharmaceutical research (Hassaneen et al., 2015).
Molecular Electronics
1-Ethynyl-4-iodobenzene is used in the creation of single molecule junctions for molecular electronics. Diazonium grafted oligo(phenylene ethynylene) monolayers, prepared from derivatives of 1-Ethynyl-4-iodobenzene, are suitable for single molecule conductance studies. This application is crucial for the development of molecular electronics, where the ability to control and measure electron transport at the molecular level is fundamental (Liang et al., 2016).
Supramolecular Chemistry
In supramolecular chemistry, 1-Ethynyl-4-iodobenzene plays a role in the synthesis of optically active acyclic ethynylhelicene oligomers. These oligomers exhibit significant changes in their circular dichroism spectra, indicating the formation of helical structures. This property is of interest for the study of chiral materials and their applications in areas such as optical devices and sensors (Sugiura et al., 2004).
Electro-optical Properties
The electro-optical and electrochemical properties of polymers synthesized from 1-Ethynyl-4-iodobenzene, such as poly(1-ethynyl-4-phenoxybenzene), are studied for their potential in electronic and photonic devices. These polymers demonstrate characteristic UV-visible absorption and photoluminescence, which are key attributes for materials used in optoelectronic applications (Gal et al., 2017).
Safety And Hazards
The safety information for 1-Ethynyl-4-iodobenzene indicates that it is hazardous . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
properties
IUPAC Name |
1-ethynyl-4-iodobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5I/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGXITKLGQBZBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478894 | |
Record name | 1-Ethynyl-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethynyl-4-iodobenzene | |
CAS RN |
766-99-4 | |
Record name | 1-Ethynyl-4-iodobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethynyl-4-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30478894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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